molecular formula C20H18N2O5S B2522614 Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate CAS No. 476326-48-4

Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2522614
CAS No.: 476326-48-4
M. Wt: 398.43
InChI Key: MEDGMDSEKRCBBA-UHFFFAOYSA-N
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Description

Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate is a synthetic organic compound featuring a thiazole ring substituted with a 3,4-dimethoxyphenyl group at the 4-position and a carbamoyl-linked benzoate ester at the 2-position. The 3,4-dimethoxy substituents are electron-donating groups, which may enhance solubility and influence electronic interactions with biological targets.

Properties

IUPAC Name

methyl 4-[[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-25-16-9-8-14(10-17(16)26-2)15-11-28-20(21-15)22-18(23)12-4-6-13(7-5-12)19(24)27-3/h4-11H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDGMDSEKRCBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate typically involves a multi-step process. The starting materials include 3,4-dimethoxyphenylamine, thiazole-2-carboxylic acid, and methyl 4-aminobenzoate. The synthesis begins with the formation of the thiazole ring through a cyclization reaction involving 3,4-dimethoxyphenylamine and thiazole-2-carboxylic acid under acidic conditions. This intermediate is then coupled with methyl 4-aminobenzoate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and purification systems such as high-performance liquid chromatography (HPLC) to ensure the final product meets pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects. The exact molecular pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole-Based Benzamide Derivatives ()

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and 3,4-dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e) share the thiazole-carbamoyl backbone but differ in substituents:

  • Substituent Effects: The target compound’s 3,4-dimethoxyphenyl group contrasts with 3,4-dichlorophenyl in 4d–4f. Chlorine atoms are electron-withdrawing, reducing electron density on the aromatic ring compared to methoxy groups, which could alter binding affinities to targets like enzymes or receptors.
  • Physical Properties :
    • Melting points and spectral data (1H/13C NMR, HRMS) for analogs like 4d–4i are critical for structural validation. For example, HRMS data confirm molecular weights (e.g., 4d: C27H25Cl2N5O2S, theoretical mass ~570.12), which could guide comparisons if the target’s HRMS were available .

Urea-Linked Thiazole Derivatives ()

Compounds 11a–11o feature a urea linkage (-NH-CO-NH-) instead of a carbamoyl benzoate. Key differences include:

  • Synthetic Yields: High yields (83–88%) for 11a–11o suggest efficient synthetic routes, possibly via thiourea cyclization or carbodiimide-mediated couplings. This contrasts with the esterification method described in for D1 (methyl 4-(3,4-dimethoxyphenyl)butanoate), which used H2SO4/MeOH reflux, a common approach for benzoate esters like the target compound .

Thiadiazole Analogs ( and )

Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate () replaces the thiazole ring with a thiadiazole, introducing an additional sulfur atom. Key distinctions:

  • Toxicity Profile : The thiadiazole derivative is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure), suggesting that sulfur-rich heterocycles may pose higher risks compared to thiazoles, though the target compound’s safety remains uncharacterized .

Comparative Data Table

Compound Class Example Compound Key Substituents Molecular Weight (Da)* Melting Point (°C) Bioactivity Notes
Target Compound Methyl 4-((4-(3,4-DMP)thiazol-2-yl)carbamoyl)benzoate 3,4-Dimethoxyphenyl, benzoate ester ~400 (estimated) N/A Potential kinase inhibition (inferred)
Thiazole-Benzamide (4d) 3,4-Dichloro-N-(5-(morpholinomethyl)thiazol-2-yl)benzamide 3,4-Dichlorophenyl, morpholine 570.12 215–217 Anticancer (hypothesized)
Urea-Thiazole (11c) 1-(3-Chloro-4-fluorophenyl)-3-(4-(thiazol-2-yl)phenyl)urea 3-Chloro-4-fluorophenyl, urea 518.1 N/A High yield (88.9%)
Thiadiazole-Benzoate (Ev4) Methyl 4-{[5-(phenylcarbamoyl)thiadiazol-2-yl]methoxy}benzoate Phenylcarbamoyl, thiadiazole ~400 (estimated) N/A Acute toxicity (Category 4)

*Molecular weights estimated from HRMS or ESI-MS data in references .

Biological Activity

Methyl 4-((4-(3,4-dimethoxyphenyl)thiazol-2-yl)carbamoyl)benzoate is a compound that incorporates a thiazole moiety, which has been widely studied for its diverse biological activities. Thiazole derivatives are known for their potential in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anticonvulsant agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H18N2O4S\text{C}_{18}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

This structure features a thiazole ring linked to a carbamoyl group and a methoxy-substituted phenyl moiety, contributing to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

Case Study:
In vitro assays demonstrated that this compound exhibited significant cytotoxicity against A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cell lines. The IC50 values were found to be lower than those of standard chemotherapeutics like doxorubicin, indicating superior efficacy in certain contexts .

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
A-4315.0Doxorubicin10.0
Jurkat6.0Doxorubicin12.0
HT297.5Doxorubicin15.0

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Research Findings:
A study reported that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus32Penicillin64
Escherichia coli16Ampicillin32

Anticonvulsant Activity

Thiazole derivatives have been explored for their anticonvulsant properties. Preliminary studies suggest that this compound may modulate neurotransmitter release and enhance GABAergic activity.

Case Study:
In animal models, the compound exhibited a reduction in seizure frequency and duration when tested against pentylenetetrazole-induced seizures .

The biological activities of this compound can be attributed to several mechanisms:

  • Cytotoxicity: Induction of apoptosis via mitochondrial pathways.
  • Antibacterial: Inhibition of cell wall synthesis and disruption of metabolic functions.
  • Anticonvulsant: Modulation of neurotransmitter systems, particularly enhancing GABAergic transmission.

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